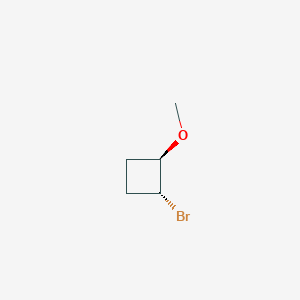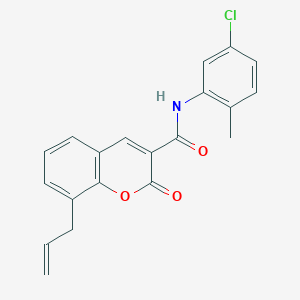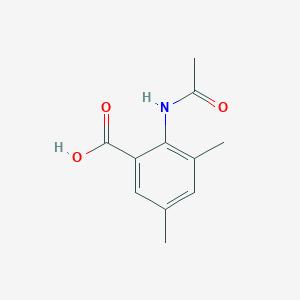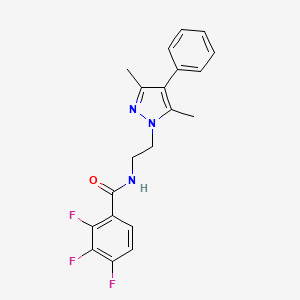
(1R,2R)-1-Bromo-2-methoxycyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Bromo-2-methoxycyclobutane is a chiral organic compound with the molecular formula C5H9BrO. It features a cyclobutane ring substituted with a bromine atom at the first carbon and a methoxy group at the second carbon. The compound’s chirality arises from the two stereocenters at the substituted carbons, making it an interesting subject for stereochemical studies and applications.
Aplicaciones Científicas De Investigación
(1R,2R)-1-Bromo-2-methoxycyclobutane has several applications in scientific research:
Stereochemical Studies: Its chiral nature makes it a valuable compound for studying stereochemical effects in organic reactions.
Pharmaceutical Research: It can serve as an intermediate in the synthesis of chiral drugs and biologically active molecules.
Material Science: The compound can be used in the development of chiral materials and catalysts for asymmetric synthesis.
Chemical Biology: It can be employed in the design of molecular probes and sensors for studying biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Bromo-2-methoxycyclobutane typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide, while reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of (1R,2R)-2-methoxycyclobutanol, (1R,2R)-2-methoxycyclobutanenitrile, etc.
Elimination: Formation of 1-methoxycyclobutene.
Oxidation: Formation of (1R,2R)-2-methoxycyclobutanone.
Reduction: Formation of (1R,2R)-2-methoxycyclobutane.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Bromo-2-methoxycyclobutane in chemical reactions involves its ability to participate in nucleophilic substitution and elimination reactions due to the presence of the bromine atom, which is a good leaving group. The methoxy group can also influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
(1R,2R)-1-Bromo-2-hydroxycyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2R)-1-Bromo-2-chlorocyclobutane: Similar structure but with a chlorine atom instead of a methoxy group.
(1R,2R)-1-Bromo-2-fluorocyclobutane: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness: (1R,2R)-1-Bromo-2-methoxycyclobutane is unique due to the presence of the methoxy group, which can participate in various chemical transformations and influence the compound’s reactivity and selectivity. The combination of the bromine and methoxy groups in a chiral cyclobutane ring makes it a versatile compound for stereochemical and synthetic applications.
Propiedades
IUPAC Name |
(1R,2R)-1-bromo-2-methoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-7-5-3-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWRQVPBLZGPV-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2571686.png)

![4-{1-[(3-Chloropyridin-2-yl)methyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2571688.png)



![1-(4-methoxyphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2571694.png)


![1-ethyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2571697.png)


![dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine](/img/structure/B2571704.png)
